2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O/c25-16(13-10-20-24(22-13)12-5-2-1-3-6-12)21-14-9-15(18-11-17-14)23-8-4-7-19-23/h1-11H,(H,17,18,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYLWDFPNURYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyrimidine Ring: This involves the condensation of a β-dicarbonyl compound with guanidine.
Formation of the Triazole Ring: This can be done through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the pyrazole, pyrimidine, and triazole rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
1.1. Triazole Ring Construction
The 1,2,3-triazole core is typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). In analogous systems, propargylamide intermediates react with azides under Cu(I) catalysis to form 1,2,3-triazoles regioselectively . For example:
Reaction :
Yield : 70–92% (depending on substituents) .
1.2. Pyrimidine-Pyrazole Coupling
The pyrimidine-pyrazole linkage is often achieved through Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling:
- Buchwald-Hartwig : Amination of 4-chloropyrimidine with pyrazole derivatives using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) .
- Suzuki Coupling : Reaction of boronic acid-functionalized pyrazole with halopyrimidines (e.g., 6-bromo-4-chloropyrimidine) .
Example :
Conditions : 80–130°C, microwave irradiation .
2.1. Carboxamide Transformations
The carboxamide group participates in:
- Hydrolysis : Acidic/basic conditions convert it to carboxylic acid (e.g., HCl/EtOH reflux) .
- Nucleophilic Substitution : Reacts with amines or hydrazines to form urea or hydrazide derivatives .
Notable Reaction :
Yield : 80–86% (ethanol, reflux) .
2.2. Pyrazole Ring Modifications
The pyrazole moiety undergoes electrophilic substitution (e.g., nitration, halogenation) at the N1 or C5 positions. For example:
Conditions : 0°C, 2 h .
Heterocyclic Cross-Coupling Reactions
The pyrimidine ring facilitates cross-coupling for further derivatization:
Biological Activity-Driven Modifications
Structural analogs demonstrate pharmacological relevance, guiding targeted reactions:
- c-Met Kinase Inhibition : Introduction of electron-withdrawing groups (e.g., -CF₃) at the triazole C4 position enhances activity .
- Antimicrobial Agents : Halogenation (Cl, Br) of the pyrimidine ring improves potency .
Example Optimization :
Yield : 65–78% .
Stability and Degradation Pathways
- Photodegradation : UV exposure induces cleavage of the triazole-pyrimidine bond .
- Acidic Hydrolysis : The pyrimidine ring undergoes ring-opening in concentrated HCl (>6 M) .
This compound’s reactivity is defined by its triazole-carboxamide core and pyrimidine-pyrazole architecture, enabling versatile synthetic modifications for therapeutic and material applications. Experimental validation of these pathways is recommended to confirm reactivity profiles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of triazole compounds often exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may function by inhibiting specific kinase pathways crucial for cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit Aurora-A kinase, which is involved in cell cycle regulation and is often overexpressed in cancers .
-
Case Studies :
- A derivative with similar structural features demonstrated an IC50 value of 0.39 µM against HCT116 colon cancer cells, indicating potent anticancer activity .
- Another study reported a triazole derivative exhibiting selective inhibition against multiple cancer cell lines, including MCF-7 and NCI-H460, with IC50 values as low as 0.03 µM .
Anti-inflammatory Properties
The compound also shows promise in the field of anti-inflammatory research:
- Biological Activity : Triazole compounds are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- Research Findings : A review of pyrazole derivatives indicated that certain modifications to the triazole structure could enhance anti-inflammatory efficacy, making them suitable candidates for further development in therapeutic applications .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Initial studies suggest favorable absorption characteristics, with potential for effective distribution throughout the body.
- Metabolism and Excretion : Investigations into metabolic pathways are ongoing to determine how modifications to the chemical structure affect metabolism and excretion rates.
Comparative Analysis of Related Compounds
To better understand the efficacy of 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide, a comparative analysis with similar compounds can provide insights into structure–activity relationships (SAR).
| Compound Name | Structure | IC50 (µM) | Application |
|---|---|---|---|
| Compound A | Structure A | 0.39 | Anticancer |
| Compound B | Structure B | 0.03 | Anticancer |
| Compound C | Structure C | Not available | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits kinases involved in cell signaling pathways.
Protein Binding: It can bind to proteins, altering their function and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs (triazole, pyrimidine, or pyrazole) and are analyzed for structural and functional distinctions:
2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2H-1,2,3-triazole-4-carboxamide
- Key Features : Replaces the pyrazole substituent on pyrimidine with a piperidine ring and introduces a trifluoromethyl (-CF₃) group at the pyrimidine 6-position.
- The piperidine ring may increase solubility due to its basic nitrogen, favoring interactions with acidic biological targets .
5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide
- Key Features : Substitutes pyrimidine with a thiadiazole ring and adds a chloroacetamido side chain.
- Impact : The thiadiazole moiety introduces sulfur-based hydrogen bonding, which may alter electronic properties. The chloroacetamido group could confer alkylating activity, relevant in anticancer or antimicrobial contexts. Antioxidant activity has been reported for analogous thiadiazole-triazole hybrids .
Coumarin- and Tetrazole-Containing Analogs
- Key Features : Derivatives like 4i and 4j incorporate coumarin (a benzopyrone) and tetrazole rings.
- Impact : Coumarin enhances fluorescence and may confer anticoagulant or anti-inflammatory effects. Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic resistance and binding affinity in enzyme inhibitors .
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Key Features : Features a pyrazolo[3,4-b]pyridine core with ethyl and methyl substituents on the pyrazole.
- Such compounds are explored in kinase inhibition and CNS drug development .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : The -CF₃ group () and thiadiazole () demonstrate how electronic and steric modifications influence target engagement.
- Bioisosterism : Tetrazole () and pyrazolo-pyridine () highlight the role of bioisosteres in optimizing pharmacokinetics.
- Activity Gaps : Direct comparative pharmacological data for the target compound are lacking, emphasizing the need for enzymatic or cellular assays to validate hypotheses derived from structural analogs.
Notes
- Methodological Context : Structural data for analogs may derive from SHELX-refined crystallography (e.g., SHELXL for small-molecule refinement) .
- Limitations : Functional comparisons are inferred from substituent chemistry due to insufficient activity data for the target compound.
- Diverse Applications : Analogs span antioxidant, kinase-modulating, and fluorescence-based roles, suggesting broad utility for the target compound pending empirical validation.
Biological Activity
The compound 2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanism of action, and its implications in therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, which are known to enhance biological activity. The molecular formula is with a molecular weight of 336.37 g/mol. Its structural components include:
- Phenyl group : Contributes to the lipophilicity and potential for interaction with biological membranes.
- Pyrazole moiety : Known for anticancer and anti-inflammatory properties.
- Pyrimidine and triazole rings : Often involved in nucleic acid interactions and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole structures. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 5.12 | Induction of apoptosis |
| Compound B | HCT116 (Colon) | 3.45 | Inhibition of Aurora-A kinase |
| Compound C | A549 (Lung) | 4.99 | Disruption of cell cycle |
These compounds often act through mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against bacterial strains. A study evaluated its antimicrobial efficacy using the agar dilution method against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 12 |
The compound's activity against Mycobacterium tuberculosis suggests potential as an anti-tubercular agent .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The triazole ring can inhibit enzymes critical for cancer cell proliferation.
- DNA Interaction : The compound may bind to DNA or RNA, disrupting replication and transcription processes.
- Signal Transduction Pathways : It may interfere with pathways such as PI3K/Akt or MAPK that are crucial for cell survival and growth.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Case Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. Among them, a derivative similar to the target compound exhibited an IC50 value of 0.95 µM against HepG2 liver cancer cells, indicating potent activity .
- Case Study on Antimicrobial Efficacy : In a comparative study of various heterocyclic compounds, those containing the pyrazole nucleus showed enhanced activity against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant organisms .
Q & A
Q. Relevance in Drug Design :
| Structural Feature | Role in Bioactivity | Example Analogues (from ) |
|---|---|---|
| Triazole | Stabilizes metabolic degradation | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide (Anticancer) |
| Pyrimidine | Mimics nucleotide bases | 3-(Pyridin-3-yloxy)-5-methylpyrazole (Antimicrobial) |
| Pyrazole | Modulates steric bulk | 4-[4-(Pyridin-3-yloxy)-1H-pyrazol-1-yl]phenol (Enzyme inhibition) |
These features collectively enhance pharmacokinetic properties and target engagement .
Basic Question: What multi-step synthetic routes are reported for this compound, and what are the critical reaction conditions?
Answer:
Synthesis typically involves:
Pyrazole-Pyrimidine Coupling : React 4-chloropyrimidine with 1H-pyrazole under basic conditions (e.g., K₂CO₃, DMF, 80°C) to form 6-(1H-pyrazol-1-yl)pyrimidin-4-amine .
Amide Bond Formation : Couple the intermediate with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid using EDCI/HOBt or DCC in anhydrous DCM .
Q. Key Conditions :
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Advanced Question: How can researchers optimize reaction yields using computational and statistical methods?
Answer:
Methodology :
- Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) with minimal trials .
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states, predicting optimal conditions (e.g., solvent-free synthesis at 120°C) .
- ICReDD Framework : Integrate experimental data with machine learning to refine reaction parameters (e.g., 15% yield increase via optimized stirring rate) .
Q. Case Study :
| Variable | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst (mol%) | 1–5% | 3% | +22% |
| Temperature (°C) | 70–110 | 90 | +18% |
| Reaction Time (h) | 12–24 | 18 | +12% |
This hybrid approach reduces trial-and-error inefficiencies .
Advanced Question: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Strategies :
Purity Validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >98% purity; impurities <2% can skew IC₅₀ values .
Assay Standardization :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assay) with cellular viability (MTT assay) to confirm mechanism .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .
Structural Confirmation : Validate via X-ray crystallography (e.g., CCDC deposition) to rule out isomerism or polymorphic effects .
Example : A PubChem entry (InChI Key: DSPNWVHSEPBABL) showed conflicting IC₅₀ values (1.2 μM vs. 8.7 μM) due to residual DMSO in assays; re-testing under anhydrous conditions resolved discrepancies .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
Primary Methods :
Q. Purity Assessment :
| Technique | Purpose | Acceptable Threshold |
|---|---|---|
| HPLC | Purity check | ≥95% |
| TLC | Reaction monitoring | Rf = 0.4 (ethyl acetate) |
| Karl Fischer | Water content | ≤0.5% |
Advanced Question: How can computational modeling predict the compound’s reactivity or target binding?
Answer:
Approaches :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR TK) with scoring functions (ΔG < -9 kcal/mol suggests high affinity) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap < 4 eV indicates electrophilic reactivity) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectory) .
Case Study : Docking predicted strong interaction with CDK2 (binding energy: -10.2 kcal/mol), later validated by enzymatic assays (IC₅₀ = 0.8 μM) .
Advanced Question: What strategies are recommended for designing SAR studies on this scaffold?
Answer:
Methodology :
Core Modifications : Replace pyrimidine with pyridine (logP change: +0.3) to assess hydrophobicity effects .
Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to probe electronic effects on potency .
Bioisosteric Replacement : Swap triazole with tetrazole (pKa shift from 4.9 to 2.8) to modulate solubility .
Q. SAR Table (Hypothetical Data) :
| Derivative | R Group | IC₅₀ (μM) | logP |
|---|---|---|---|
| Parent | H | 1.2 | 2.8 |
| 4-NO₂ | -NO₂ | 0.6 | 3.1 |
| 4-OCH₃ | -OCH₃ | 2.5 | 2.4 |
These modifications guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
